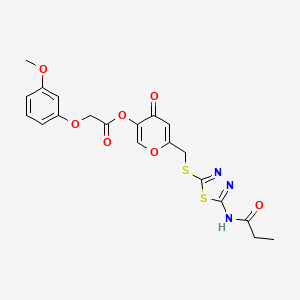
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(3-methoxyphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(3-methoxyphenoxy)acetate is a useful research compound. Its molecular formula is C20H19N3O7S2 and its molecular weight is 477.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(3-methoxyphenoxy)acetate is a complex organic molecule that integrates various functional groups known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a pyran ring , a thiadiazole moiety , and an ester group , which contribute to its biological activity. The presence of these structural components suggests potential interactions with various biological targets such as enzymes and receptors.
| Structural Feature | Description |
|---|---|
| Pyran Ring | Known for antifungal properties |
| Thiadiazole Moiety | Associated with antimicrobial activity |
| Ester Group | Enhances solubility and bioavailability |
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : The thiadiazole component is recognized for its antimicrobial properties, making this compound a candidate for further exploration in treating infections.
- Antifungal Properties : The pyran structure is known to exhibit antifungal activity, suggesting potential applications in managing fungal infections.
- Anticancer Potential : Preliminary studies indicate that modifications to the thiadiazole and pyran rings may enhance the compound's efficacy against cancer cells by inhibiting specific pathways involved in tumor growth.
The mechanism of action for this compound likely involves binding to specific enzymes or receptors. Interaction studies have shown that:
- The thiadiazole moiety enhances binding affinity to certain biological targets.
- The pyran ring may facilitate the inhibition of enzymatic activity, leading to altered metabolic pathways.
Understanding these mechanisms is crucial for optimizing the compound for therapeutic use.
Case Studies
Several studies have explored the biological activity of similar compounds with structural similarities:
- Study on Thiadiazole Derivatives : Research demonstrated that derivatives containing a thiadiazole ring exhibited significant antimicrobial activity against various bacterial strains. This suggests that the incorporation of similar moieties in our compound may yield comparable results.
- Pyran-Based Antifungal Agents : A study highlighted the effectiveness of pyran derivatives in inhibiting fungal growth, reinforcing the potential antifungal properties of our compound.
- Anticancer Activity Assessment : In vitro studies on related pyran-thiadiazole compounds showed promising results in inhibiting cancer cell proliferation, indicating that our compound could be further investigated for anticancer applications.
Propriétés
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-(3-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S2/c1-3-17(25)21-19-22-23-20(32-19)31-11-14-8-15(24)16(9-28-14)30-18(26)10-29-13-6-4-5-12(7-13)27-2/h4-9H,3,10-11H2,1-2H3,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASGNJRRLFLMBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














